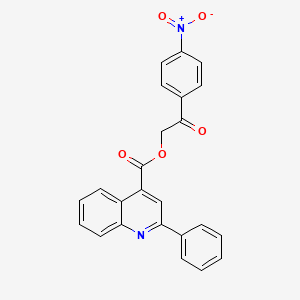

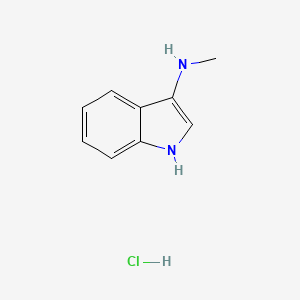

![molecular formula C17H16ClN3O2S B2487692 2-(1-((3-chlorophenyl)sulfonyl)azetidin-3-yl)-5-methyl-1H-benzo[d]imidazole CAS No. 1396851-89-0](/img/structure/B2487692.png)

2-(1-((3-chlorophenyl)sulfonyl)azetidin-3-yl)-5-methyl-1H-benzo[d]imidazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound is part of a class of chemicals that involve complex heterocyclic structures, which are significant in various fields of chemistry and pharmacology due to their diverse biological activities and chemical properties. These compounds often require intricate synthesis procedures, detailed molecular structure analysis, and comprehensive property evaluations to fully understand their capabilities and applications.

Synthesis Analysis

Synthesis of complex molecules like "2-(1-((3-chlorophenyl)sulfonyl)azetidin-3-yl)-5-methyl-1H-benzo[d]imidazole" typically involves multi-step reactions, starting from simpler precursors. Techniques such as condensation reactions, cycloadditions, and functional group transformations are common. For instance, the synthesis of azetidin-2-one derivatives containing aryl sulfonate moiety can be achieved through reactions involving chloroacetyl chloride and subsequent cyclization steps (Kendre, Landge, & Bhusare, 2012). Similarly, the use of diazotransfer reagents like imidazole-1-sulfonyl azide hydrochloride has been reported for introducing azide groups, which could be a step in the synthesis of such compounds (Goddard-Borger & Stick, 2007).

Molecular Structure Analysis

X-ray crystallography is a primary tool for analyzing the molecular structure of complex compounds. It provides detailed information on the atomic arrangement, which is crucial for understanding the chemical reactivity and physical properties of the molecule. Studies on similar compounds have utilized X-ray crystallography to elucidate their structures, showcasing the planarity or three-dimensional arrangement of various functional groups (Al-Hourani et al., 2015).

Chemical Reactions and Properties

The reactivity of such compounds can be explored through various chemical reactions, including nucleophilic substitutions, electrophilic additions, and cycloadditions. Their sulfonyl and azetidinyl groups suggest potential for a wide range of reactions, offering routes to further derivatization or participation in biochemical interactions. The synthesis and reactivity of sulfonyl azides, for instance, have been explored for their potential in creating a variety of nitrogen-containing compounds, which could be analogous to the chemical reactions this compound might undergo (Lei, Gao, & Tang, 2016).

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Research has identified various derivatives and analogs of 2-(1-((3-chlorophenyl)sulfonyl)azetidin-3-yl)-5-methyl-1H-benzo[d]imidazole with significant antimicrobial properties. For instance, Shah et al. (2014) synthesized a series of compounds with similar structural features, exhibiting antibacterial and antifungal activities (Shah et al., 2014). Mistry and Desai (2006) also reported compounds derived from similar structural frameworks showing antibacterial activity against common pathogens like Staphylococcus aureus and Escherichia coli (Mistry & Desai, 2006).

Anticancer Activity

Compounds structurally related to 2-(1-((3-chlorophenyl)sulfonyl)azetidin-3-yl)-5-methyl-1H-benzo[d]imidazole have shown potential in cancer research. Rashid, Husain, and Mishra (2012) synthesized benzimidazoles bearing an oxadiazole nucleus that displayed significant anticancer activity in vitro (Rashid, Husain, & Mishra, 2012). Another study by Yılmaz et al. (2015) focused on indapamide derivatives, highlighting one compound's proapoptotic activity on melanoma cell lines (Yılmaz et al., 2015).

Corrosion Inhibition

The derivatives of 2-(1-((3-chlorophenyl)sulfonyl)azetidin-3-yl)-5-methyl-1H-benzo[d]imidazole have been studied for their corrosion inhibition properties. Ammal, Prajila, and Joseph (2018) synthesized 1,3,4-oxadiazole derivatives and assessed their ability to inhibit corrosion in mild steel, demonstrating significant protective effects (Ammal, Prajila, & Joseph, 2018).

Central Nervous System Activity

A study in 2022 investigated the central nervous system activity of compounds structurally related to 2-(1-((3-chlorophenyl)sulfonyl)azetidin-3-yl)-5-methyl-1H-benzo[d]imidazole. The research focused on their sedative potential and non-toxic nature, demonstrating some central nervous system depressant action (Anonymous, 2022).

Antioxidant Activities

Compounds with a similar structural basis have also been explored for their antioxidant properties. Alp et al. (2015) synthesized novel 1,3,4-oxadiazole and imine containing 1H-benzimidazoles, showing in vitro antioxidant properties (Alp et al., 2015).

Direcciones Futuras

Propiedades

IUPAC Name |

2-[1-(3-chlorophenyl)sulfonylazetidin-3-yl]-6-methyl-1H-benzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16ClN3O2S/c1-11-5-6-15-16(7-11)20-17(19-15)12-9-21(10-12)24(22,23)14-4-2-3-13(18)8-14/h2-8,12H,9-10H2,1H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQJBCYODMBIIEY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(N2)C3CN(C3)S(=O)(=O)C4=CC(=CC=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16ClN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1-((3-chlorophenyl)sulfonyl)azetidin-3-yl)-5-methyl-1H-benzo[d]imidazole | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

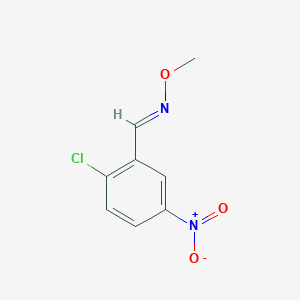

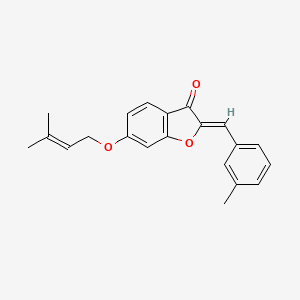

![4,7,8-Trimethyl-6-(3-methylphenyl)-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2487616.png)

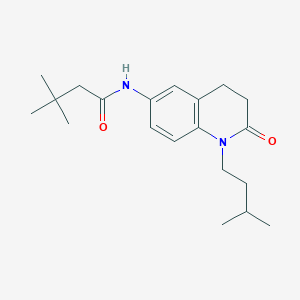

![N-[5-(2-aminophenyl)-1H-1,2,4-triazol-3-yl]-4,6-dimethylpyrimidin-2-amine](/img/structure/B2487618.png)

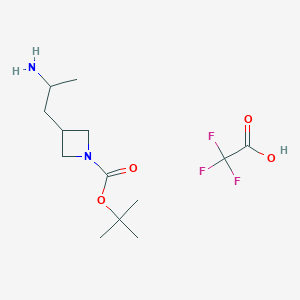

![2-(1-(2,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2487619.png)

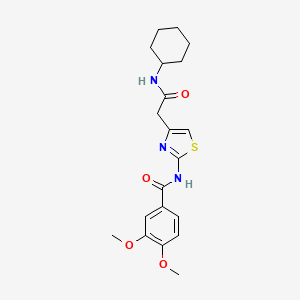

![ethyl 2-(2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)propanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2487620.png)

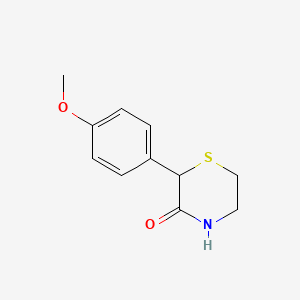

![N-{3-[(aminocarbamothioyl)amino]phenyl}acetamide](/img/structure/B2487627.png)